Lipophilicity: Isopropyl vs. Methyl Analogs
The target compound exhibits a computed XLogP3-AA of 2.7 (PubChem) and a vendor-reported LogP of 2.86 (Fluorochem), which is approximately 0.3 log units higher than the N,N-dimethyl analog (LogP ~2.54) and an estimated >0.5 log units higher than the N-methyl analog (3-bromo-N,4-dimethylbenzenesulfonamide, MW 264.14, bearing a smaller N-alkyl group). This difference in lipophilicity is consistent with the increased hydrocarbon surface area contributed by the isopropyl group (+3 carbon atoms vs. N-methyl). In medicinal chemistry contexts, a ΔlogP of 0.3–0.5 can correspond to a measurable difference in membrane passive permeability and nonspecific protein binding, making the N-isopropyl variant a more lipophilic alternative for lead optimization campaigns where increased logD is desired [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 (PubChem); LogP = 2.86 (Fluorochem) |
| Comparator Or Baseline | N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide: LogP ~2.54 (vendor-reported); N-Methyl analog: estimated logP <2.3 (based on molecular weight and fragment constants; exact value not available in public databases) |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.5 vs. N,N-dimethyl analog; estimated ΔlogP > +0.5 vs. N-methyl analog |
| Conditions | Computed values (XLogP3-AA algorithm, PubChem; proprietary algorithm, Fluorochem). Experimental logP/logD values not available in peer-reviewed literature for this specific series. |
Why This Matters
For procurement decisions in medicinal chemistry and lead optimization, the higher logP of the N-isopropyl analog may offer advantages when increased membrane permeability is a design objective, while the N-methyl or N,N-dimethyl analogs would be selected when lower lipophilicity is required.
- [1] PubChem. N-Isopropyl 3-bromo-4-methylbenzenesulfonamide. CID 7213291. XLogP3-AA: 2.7. Computed by XLogP3 3.0 (PubChem release 2019.06.18). National Library of Medicine. View Source
